molecular formula C11H12FNO B2665058 1-(2-Fluorophenyl)piperidin-2-one CAS No. 1226150-23-7

1-(2-Fluorophenyl)piperidin-2-one

カタログ番号: B2665058
CAS番号: 1226150-23-7
分子量: 193.221
InChIキー: JJPVZWWHEKECBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Fluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a fluorophenyl group at the second position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)piperidin-2-one typically involves the reaction of 2-fluoroacetophenone with piperidine. This reaction can be carried out under various conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 1-(2-Fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmaceutical Development

1-(2-Fluorophenyl)piperidin-2-one serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural characteristics make it a valuable building block for developing new pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases.

Therapeutic Applications

  • Antagonists : Research indicates that derivatives of this compound can function as selective antagonists for cannabinoid receptors, which are implicated in metabolic syndrome and obesity management. These compounds may offer therapeutic benefits without central nervous system side effects, making them safer alternatives to existing treatments .
  • Kinase Inhibitors : The compound has shown promise as a kinase inhibitor, particularly against targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Inhibition of these kinases is critical in cancer treatment, highlighting the compound's potential in oncology .

Chemical Research

In chemical research, this compound is utilized to explore structure-activity relationships (SAR) and mechanisms of action related to piperidine derivatives. Its unique fluorinated structure allows researchers to investigate how variations in chemical composition affect biological activity and reactivity.

Synthesis Studies

  • Synthetic Routes : The synthesis of this compound typically involves nucleophilic substitution reactions and cyclization processes that optimize yield and purity. Understanding these synthetic pathways is essential for scaling up production for industrial applications.
  • Functionalization : The compound can be further functionalized to enhance its pharmacological properties or to develop new compounds with tailored activities. This versatility makes it an important subject of study in organic chemistry.

Biological Studies

The biological activities of this compound are being actively researched, particularly its interactions with various biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Study FocusFindingsReference
Kinase InhibitionSignificant inhibition of EGFR (IC50 = 0.05 µM) and VEGFR (IC50 = 0.10 µM)
Pharmacological PropertiesPotential use as a peripheral cannabinoid receptor antagonist
Synthesis TechniquesEffective synthetic routes involving nucleophilic substitutions

作用機序

The mechanism of action of 1-(2-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidinone moiety may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

類似化合物との比較

  • 1-(2-Chlorophenyl)piperidin-2-one
  • 1-(2-Bromophenyl)piperidin-2-one
  • 1-(2-Methylphenyl)piperidin-2-one

Comparison: 1-(2-Fluorophenyl)piperidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs .

生物活性

1-(2-Fluorophenyl)piperidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antiviral properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorophenyl group. The presence of the fluorine atom significantly influences the compound's chemical and biological properties, enhancing its metabolic stability and lipophilicity compared to similar compounds without fluorine substituents.

Property Description
Molecular Formula C11_{11}H12_{12}FNO
Molecular Weight 197.22 g/mol
Chemical Structure Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

Bacterial Strain MIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

The compound demonstrates bactericidal action by inhibiting protein synthesis and nucleic acid production, which is critical for bacterial growth and replication .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication mechanisms, although further research is needed to elucidate the specific pathways involved.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, particularly receptors and enzymes relevant to disease pathways. The fluorophenyl group enhances binding affinity to these targets, potentially leading to improved therapeutic outcomes.

Interaction with Kinases

Recent studies have highlighted the compound's potential as a kinase inhibitor, which is crucial in cancer therapy. The structural characteristics of this compound allow it to interact effectively with kinase active sites, thereby inhibiting signaling pathways that promote tumor growth .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A study demonstrated that the compound effectively inhibited specific kinases involved in cancer progression, showing promise as an anticancer agent.
  • Metabolic Disorders : Another investigation revealed that derivatives of this compound could selectively antagonize peripheral CB1 receptors, offering potential therapeutic applications for metabolic syndrome and diabetes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Fluorophenyl)piperidin-2-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis often involves cyclization or condensation reactions. For example, a one-pot method using sulfonyl intermediates (e.g., 1-[(2-fluorophenyl)sulfonyl]acetone) with lactim ethers under heating (90°C for 6–8 hours) is effective. Reaction progress is monitored via TLC (chloroform eluent), and purification employs flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether) to achieve yields of 64–73% . Key parameters for optimization include:

  • Temperature control : Prevents side reactions like over-alkylation.
  • Stoichiometry : Excess reagents (e.g., 1.5 eq. of lactim ethers) improve conversion.
  • Workup : Dilution with 2-propanol aids precipitation of crude products.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are used to resolve crystal structures. Key steps:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
  • Refinement : SHELXL refines atomic positions and thermal parameters, handling twinning or disorder .
  • Validation : R-factor (<5%) and CCDC deposition ensure reproducibility.

For non-crystalline samples, NMR (¹H/¹³C, 2D-COSY) and HRMS confirm molecular weight and substituent positions. Fluorine-19 NMR is critical for verifying fluorophenyl regiochemistry .

Q. What analytical methods are used to assess purity, and how are they validated?

Methodological Answer:

  • HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) quantifies impurities (<5%). GC-MS validates volatile byproducts.
  • Elemental Analysis : Matches theoretical vs. experimental C/H/N/F ratios (±0.3% tolerance) .
  • Chiral Purity : Chiral HPLC (e.g., Daicel columns) resolves enantiomers, critical for pharmacological studies .

Validation : Calibration curves (R² >0.99), spike-recovery tests (95–105%), and inter-lab reproducibility checks.

Advanced Research Questions

Q. How can computational modeling guide the design of fluorophenyl-substituted piperidinones with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Software like AutoDock Vina predicts binding affinities to targets (e.g., enzymes or receptors). Fluorine’s electronegativity is modeled to optimize hydrophobic/hydrogen-bond interactions.
  • QSAR : Quantitative structure-activity relationships correlate substituent position (e.g., 2- vs. 3-fluorophenyl) with activity. Meta-substitution often enhances metabolic stability .
  • DFT Calculations : Assess conformational flexibility of the piperidinone ring and fluorophenyl torsion angles (e.g., B3LYP/6-31G* basis set) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOESY correlations or split NMR peaks) may arise from:

  • Dynamic Effects : Rotamers or ring-flipping in piperidinone. Variable-temperature NMR (VT-NMR) identifies slow exchange regimes.
  • Impurity Artifacts : LC-MS/MS distinguishes degradation products.
  • Crystallographic Disorder : SHELXL’s TWIN command refines twinned data .

Case Study : A ¹³C NMR mismatch at C-2 (piperidinone carbonyl) was resolved via IR spectroscopy, confirming keto-enol tautomerism .

Q. What strategies are employed to study metabolic pathways of fluorophenylpiperidinones in vitro?

Methodological Answer:

  • Microsomal Assays : Liver microsomes (human/rat) incubated with NADPH cofactor identify phase I metabolites (oxidation, defluorination). UPLC-QTOF-MS profiles hydroxylated or N-dealkylated products.
  • CYP Inhibition Screening : Fluorophenyl groups may inhibit CYP3A4/2D6. Fluorescent probes (e.g., P450-Glo™) quantify IC₅₀ values .
  • Isotope Labeling : ¹⁸O or deuterium tracing clarifies metabolic cleavage sites.

Q. How can researchers address low yields in fluorophenylpiperidinone derivatization reactions?

Methodological Answer:

  • Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl-aryl bonds. Use of Buchwald-Hartwig conditions for N-alkylation .
  • Microwave Assistance : Accelerates ring-closing steps (e.g., 30 min vs. 24 h under conventional heating).
  • Protecting Groups : Boc or Fmoc on the piperidinone nitrogen prevents side reactions during functionalization .

特性

IUPAC Name

1-(2-fluorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPVZWWHEKECBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226150-23-7
Record name 1-(2-fluorophenyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。